5-(4-BROMOPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE
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Overview
Description
5-(4-BROMOPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a bromophenyl group, a triazolothiadiazole moiety, and a furamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolothiadiazole Core: The triazolothiadiazole core can be synthesized by reacting 4-amino-5-mercapto-3-methyl-1,2,4-triazole with appropriate reagents to form the desired triazolothiadiazole structure.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using 4-bromobenzyl chloride.
Coupling with Furamide: The final step involves coupling the triazolothiadiazole intermediate with 2-furoyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
5-(4-BROMOPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of key biological processes . For example, it may inhibit shikimate dehydrogenase, an enzyme involved in the biosynthesis of essential metabolites .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-bromophenyl)-2-(4-methoxybenzyl)-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
5-(4-BROMOPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazolothiadiazole core and bromophenyl group contribute to its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C22H16BrN5O2S |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H16BrN5O2S/c1-13-25-26-22-28(13)27-21(31-22)16-4-2-14(3-5-16)12-24-20(29)19-11-10-18(30-19)15-6-8-17(23)9-7-15/h2-11H,12H2,1H3,(H,24,29) |
InChI Key |
PTDJPRIPBOYAKB-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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